1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone
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Overview
Description
1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone is a complex organic compound featuring a furan ring, a pyrrolidine ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using reagents like furan-2-carboxylic acid.
Formation of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts acylation reaction, using reagents like phenylacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dione.
Phenyl Derivatives: Compounds like phenylacetyl chloride and phenylacetic acid.
Uniqueness
1-[4-[3-(Furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone is unique due to its combination of three distinct rings (furan, pyrrolidine, and phenyl) in a single molecule. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-[3-(furan-2-yl)pyrrolidine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)13-4-6-14(7-5-13)17(20)18-9-8-15(11-18)16-3-2-10-21-16/h2-7,10,15H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCFEQCEBZCZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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